molecular formula C22H15ClN4 B2599396 (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(pyridin-2-yl)prop-2-enenitrile CAS No. 477847-68-0

(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(pyridin-2-yl)prop-2-enenitrile

Cat. No.: B2599396
CAS No.: 477847-68-0
M. Wt: 370.84
InChI Key: DPXIKNRUQJIOML-GHRIWEEISA-N
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Description

(2Z)-3-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(pyridin-2-yl)prop-2-enenitrile ( 477847-68-0) is a synthetic organic compound with a molecular formula of C22H15ClN4 and a molecular weight of 370.83 g/mol . This chemical features a distinctive imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to engage with various biological targets . The compound's specific structure, which includes a (Z)-configured acrylonitrile group and multiple aromatic systems, makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing biological mechanisms. As a building block in drug discovery, this compound is of significant interest for researchers developing novel therapeutic agents. Its structural architecture is similar to that of compounds investigated as allosteric modulators for protein targets, such as the M4 muscarinic acetylcholine receptor, which is a target for neurological disorders . The presence of the imidazo[1,2-a]pyridine ring, a chlorophenyl group, and a pyridine ring provides a multifunctional platform for structure-activity relationship (SAR) studies, hit-to-lead optimization, and chemical biology research. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including referencing the safety data sheet (SDS) and adhering to established laboratory safety protocols, before handling. Appropriate personal protective equipment (PPE) should always be worn .

Properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-pyridin-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4/c1-15-9-11-27-20(13-17(14-24)19-4-2-3-10-25-19)22(26-21(27)12-15)16-5-7-18(23)8-6-16/h2-13H,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXIKNRUQJIOML-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=C(C#N)C3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=C(\C#N)/C3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(pyridin-2-yl)prop-2-enenitrile is a synthetic derivative belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide a detailed overview of its synthesis, characterization, and biological evaluation based on various studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight and structure.

For example, one study reported the synthesis of several derivatives of imidazo[1,2-a]pyridine, including this compound, with yields ranging from 56% to 57% and melting points around 243 °C to 262 °C .

Antimicrobial Activity

The biological activity of the compound was assessed against various bacterial and fungal strains. The results are summarized in the following table:

Compound VariationAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
C6H5 (Phenyl) B.coccus: 17, S.aureus: 16, Pseudomonas: 13, E.coli: 12A.niger: 19
4-CH3-C6H4 B.coccus: 15, S.aureus: 13, Pseudomonas: 15, E.coli: 14A.niger: 13
4-Cl-C6H4 B.coccus: 18, S.aureus: 18, Pseudomonas: 15, E.coli: 16A.niger: 14
Standard Drugs Ampicillin: 20, Ciprofloxacin: 24Greseofulvin: 24

The data indicates that the compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus coccus, as well as antifungal activity against Aspergillus niger .

While specific mechanisms were not extensively detailed in the literature reviewed, compounds within this class often interact with cellular targets involved in DNA replication and protein synthesis. The presence of the imidazo[1,2-a]pyridine moiety suggests potential interference with nucleic acid metabolism or enzyme inhibition pathways.

Case Studies

A notable study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The results showed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. However, detailed IC50 values for this specific compound were not provided in the reviewed literature.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Key analogs and their substituent variations are highlighted below:

Compound ID Core Structure Substituents (Positions) Key Functional Groups Biological Activity/Notes Reference
Target Compound Imidazo[1,2-a]pyridine 2-(4-Cl-phenyl), 7-Me, 3-(pyridin-2-ylprop-2-enenitrile) Nitrile, pyridinyl, chlorophenyl Hypothesized kinase inhibition -
Patent Compound 1 (EP 2023/39) Imidazo[1,2-a]pyridine 8-Cl, 2-Me, 6-(pyrido[1,2-a]pyrimidin-4-one) Piperazinyl, cyclopropyl Kinase inhibitor (implied)
Compound 2d (Zhang et al., 2017) Imidazo[1,2-a]pyridine 5,6-dicarboxylate, 7-(4-nitrophenyl) Nitro, ester Antimicrobial (inferred)
Nitroimidazole Derivatives Imidazole Nitro substitution Nitro Inactive against mycobacteria

Key Observations :

Substituent Position and Activity :

  • The presence of a nitro group on aryl rings (e.g., in Compound 2d) is associated with antimicrobial activity, but nitroimidazole derivatives were inactive against mycobacteria, highlighting the nuanced role of substituent placement .
  • The chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to nitro or ester groups in analogs .

Electron-Withdrawing Groups :

  • The nitrile group in the target compound could improve metabolic stability compared to nitro groups, which are prone to reduction in vivo .

Heterocyclic Modifications :

  • Patent compounds (EP 2023/39) with piperazinyl substituents demonstrate the importance of nitrogen-rich side chains for kinase inhibition, a feature absent in the target compound .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Compound 2d (215–217°C) has a higher melting point than typical imidazo[1,2-a]pyridines, likely due to nitro and ester groups enhancing crystallinity . The target compound’s nitrile group may reduce melting point via decreased polarity.
  • Spectroscopy : IR and NMR data for Compound 2d (e.g., C=O stretch at ~1700 cm⁻¹) contrast with the target compound’s expected nitrile absorption (~2200 cm⁻¹) .

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